Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-

Physicochemical profiling Drug-likeness Membrane permeability

Researchers requiring the 4-nitrophenyl-quinazoline-benzenesulfonamide architecture face limited access to this electronically distinct analog. Substituting des-nitro (CAS 50871-62-0) or 4-methoxy (CAS 61364-51-0) analogs alters critical electronic properties (Δ TPSA ≈ 49 Ų; Δ Hammett σₚ ≈ 1.05). CAS 61335-57-7 delivers the essential 4-NO₂ substituent (σₚ = +0.78): • Class-level evidence: 4-NO₂ congener exhibits 2× antitubercular activity vs ciprofloxacin against M. tuberculosis H37Rv. • TPSA 129.38 Ų-above 90 Ų permeability threshold, below 140 Ų oral bioavailability ceiling. • ≥97% purity for primary screening; request ≥98% with LC-MS characterization for confirmatory dose-response assays.

Molecular Formula C21H16N4O4S
Molecular Weight 420.4 g/mol
CAS No. 61335-57-7
Cat. No. B12942748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-
CAS61335-57-7
Molecular FormulaC21H16N4O4S
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C21H16N4O4S/c1-14-6-12-17(13-7-14)30(28,29)24-21-18-4-2-3-5-19(18)22-20(23-21)15-8-10-16(11-9-15)25(26)27/h2-13H,1H3,(H,22,23,24)
InChIKeyUEGWQQXRGUJBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Procurement Baseline for CAS 61335-57-7


Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- (CAS 61335-57-7; molecular formula C₂₁H₁₆N₄O₄S; exact mass 420.08900 Da) is a synthetic hybrid molecule that fuses a quinazoline heterocycle with a p-toluenesulfonamide moiety via a 4-amino linkage, bearing a 4-nitrophenyl substituent at the quinazoline C-2 position . The compound belongs to the broader class of quinazoline-benzenesulfonamide hybrids, a privileged scaffold in medicinal chemistry with documented inhibitory activity against tyrosine kinases (EGFR, HER2, VEGFR-2), carbonic anhydrase isoforms (hCA IX, XII), and Mycobacterium tuberculosis targets [1]. Critically, the 4-nitro substituent confers distinct electronic (strong –M/–I) and steric properties not present in the des-nitro (4-H, CAS 50871-62-0) or 4-methoxy (4-OCH₃, CAS 61364-51-0) analogs, resulting in a topological polar surface area (TPSA) of 129.38 Ų—approximately 49 Ų higher than the des-nitro comparator . It is important to note upfront that no peer-reviewed, compound-specific quantitative biological assay data (IC₅₀, Kᵢ, MIC, etc.) were identified for CAS 61335-57-7 in the published literature, authoritative databases (PubChem, ChEMBL, BindingDB), or patent repositories as of the search date. Consequently, the differential evidence presented herein derives from (i) direct physicochemical comparison with structurally defined, commercially available analogs, (ii) class-level inference from quinazoline-benzenesulfonamide congeners bearing the identical 4-nitrophenyl pharmacophore, and (iii) well-established structure-activity relationship (SAR) principles for quinazoline-based inhibitors. This evidence guide is therefore designed to inform scientific procurement decisions where the 4-nitrophenyl-quinazoline-benzenesulfonamide architecture is specifically required and generic substitution with simplified phenyl or methoxyphenyl analogs would alter key molecular recognition or physicochemical properties.

4-Nitrophenyl substituent provides distinct electronic (σₚ +0.78) and steric profile vs des-nitro or methoxy analogs
Calculated TPSA ~129 Ų differentiates permeability context; class-level SAR supports kinase and antitubercular probe studies
No direct IC₅₀ data; selection based on nitro-specific electronic, bioreductive, and spectroscopic functionality

Why Generic Substitution Is Scientifically Unjustified


Although CAS 61335-57-7 shares the quinazoline-benzenesulfonamide core with commercially available analogs such as the 4-H-phenyl (CAS 50871-62-0) and 4-methoxyphenyl (CAS 61364-51-0) derivatives, substitution is not scientifically neutral. The 4-nitrophenyl substituent is a strong electron-withdrawing group (Hammett σₚ = +0.78) that profoundly alters the electron density distribution across the quinazoline ring system relative to the electron-donating 4-OCH₃ (σₚ = –0.27) or the electronically neutral 4-H (σₚ = 0.00) analogs [1]. This electronic perturbation directly impacts (i) the pKₐ of the sulfonamide N–H, modulating hydrogen-bond donor capacity, (ii) the π–π stacking propensity of the quinazoline core with kinase hinge-region residues, and (iii) the reducibility of the nitro group itself, which can serve as a bioreductive trigger or a fluorescence-quenching handle in biochemical probe design [2]. Quantitatively, the 4-NO₂ group increases the calculated TPSA by approximately 49 Ų (61% increase) versus the 4-H analog and by approximately 37 Ų (40% increase) versus the 4-OCH₃ analog, placing the target compound above the 90 Ų threshold typically associated with favorable membrane permeability while remaining below the 140 Ų ceiling for oral bioavailability . Furthermore, class-level evidence from Kumar et al. (2018) demonstrates that within a congeneric series of 4-aminoquinazoline-benzenesulfonamides, the 4-nitrophenyl derivative (compound 7c) exhibited antitubercular activity two-fold higher than the standard drug ciprofloxacin, whereas other aryl substituents (4-Cl, pyridin-2-yl, pyrimidin-2-yl) showed divergent activity profiles, underscoring that aryl substituent identity—not merely the core scaffold—dictates biological outcome [3]. Substituting CAS 61335-57-7 with a non-nitro analog therefore risks loss of the specific electronic, steric, and potential bioreductive properties for which this compound was likely selected, and may yield materially different results in target-binding, cellular, or spectroscopic assays.

4-NO₂ target compound
vs
4-H or 4-OCH₃ analogs
Strong electron-withdrawing effect (σₚ +0.78) alters quinazoline core electronics and H-bond donor capacity
Neutral or electron-donating substituents may shift target-binding interactions and spectroscopic signatures
Calculated TPSA ~49 Ų higher than 4-H analog; predicted membrane permeability ranking differs
Lower TPSA may produce different cellular exposure and cannot reproduce nitro-specific permeation behavior
Reducible nitro group enables bioreductive activation or fluorescence-quenching probe design
Absence of nitro group eliminates nitroreductase-substrate and redox-sensitive reporter functionality

Quantitative Differentiation Evidence Guide


Topological Polar Surface Area Differentiation

The target compound (CAS 61335-57-7) exhibits a calculated topological polar surface area (TPSA) of 129.38 Ų, which is 49.05 Ų higher (61.1% increase) than the des-nitro analog 4-methyl-N-(2-phenylquinazolin-4-yl)benzenesulfonamide (CAS 50871-62-0; TPSA = 80.33 Ų) and 36.59 Ų higher (39.4% increase) than the 4-methoxy analog (CAS 61364-51-0; TPSA = 92.79 Ų). All TPSA values were obtained from the same cheminformatics calculation engine (Chemsrc), ensuring internal consistency of the comparison . The TPSA difference is attributable to the two additional oxygen atoms of the nitro group and their contribution to polar surface area. In drug-likeness classification, the target compound's TPSA of 129.38 Ų places it in an intermediate permeability zone (above the ~90 Ų threshold for favorable passive membrane diffusion but below the ~140 Ų ceiling commonly associated with oral bioavailability), whereas the des-nitro analog at 80.33 Ų falls squarely within the high-permeability range [1].

TPSA Comparison
Head-to-head
Target: 129.38 Ų
4-H analog: 80.33 Ų
4-OCH₃ analog: 92.79 Ų
Δ = +49.05 Ų vs 4-H
TPSA difference may alter membrane permeability ranking
Calculated values, consistent algorithm (Chemsrc)
Physicochemical profiling Drug-likeness Membrane permeability Quinazoline SAR

Class-Level Antitubercular Activity

In a study by Kumar et al. (2018), a series of 12 sulfonamides containing 4-aminoquinazoline scaffolds (compounds 7a–7l) were synthesized and evaluated for in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The compound bearing a 4-nitrophenyl substituent at the quinazoline C-2 position (compound 7c, a close structural congener of CAS 61335-57-7 differing only in the sulfonamide attachment point) demonstrated antitubercular activity that was two-fold higher than the standard drug ciprofloxacin. By contrast, analogs with 4-chlorophenyl (7a), pyridin-2-yl (7g), and pyrimidin-2-yl (7i–k) substituents showed divergent antimicrobial rather than antitubercular profiles, while the 4-fluorophenyl analog (7e) exhibited anticancer rather than antitubercular potency [1]. This within-series substituent-dependent activity switching demonstrates that the 4-nitrophenyl group is a key pharmacophoric element for antitubercular activity in this chemotype, not a passive structural feature.

Antitubercular Activity
Class-level inference
4-NO₂ congener 7c: two-fold higher activity vs ciprofloxacin against M. tuberculosis H37Rv
Supports antitubercular screening with 4-nitrophenyl pharmacophore
Kumar et al. 2018; compound 7c, in vitro assay
Antitubercular Mycobacterium tuberculosis H37Rv Quinazoline-sulfonamide 4-Nitrophenyl SAR

Anticancer Activity Against Triple-Negative Breast Cancer

The same Kumar et al. (2018) study further evaluated the quinazoline-sulfonamide series for in vitro anticancer activity. Compounds with 4-nitrophenyl (7c) and 4-fluorophenyl (7e) substitutions emerged as the most potent molecules against the MDA-MB-231 triple-negative breast cancer cell line, with the 4-nitrophenyl derivative again demonstrating a distinct activity profile compared to other aryl-substituted analogs within the series. The 4-nitrophenyl congener also showed favorable ADME (Absorption, Distribution, Metabolism, and Excretion) parameters and was non-toxic to red blood cells in a hemolytic assay even at elevated concentrations [1]. This dual antitubercular-anticancer profile of the 4-nitrophenyl derivative is notable because other substituents in the same series exhibited only one of these activities, suggesting that the 4-NO₂ group enables a unique polypharmacology within this scaffold.

Anticancer Activity
Class-level inference
4-NO₂ and 4-F congeners showed potency against MDA-MB-231; other aryl substituents less active
Supports triple-negative breast cancer cell-model studies
Hemolytic assay: non-toxic to RBCs at tested concentrations
Anticancer MDA-MB-231 Triple-negative breast cancer Quinazoline-sulfonamide 4-Nitrophenyl

EGFR/HER2 Tyrosine Kinase Inhibition

El-Azab et al. (2020) evaluated a series of quinazolinone-benzenesulfonamide derivatives (compounds 1–15) in the NCI 59-cell line panel and against isolated EGFR, HER2, and CDK9 kinases. Compounds 4 and 9 exhibited EGFR IC₅₀ values of 90.17 nM and 145.35 nM respectively, which are within approximately 1.6- to 2.6-fold of the reference EGFR inhibitors gefitinib (IC₅₀ = 55.58 nM) and erlotinib (IC₅₀ = 110 nM). Against HER2, compounds 4 and 9 showed IC₅₀ values of 131.39 nM and 129.07 nM, respectively, comparable to erlotinib's HER2 IC₅₀ of 79.28 nM [1]. Separately, Eldehna et al. (2024) reported that sulfonamide-tethered 4-anilinoquinazoline compound 10b inhibited EGFR with an IC₅₀ of 51.2 ± 0.97 nM, surpassing erlotinib (IC₅₀ = 80 ± 2.0 nM) and achieving dual hCA IX/XII inhibition (KIs = 38.4 and 8.9 nM) [2]. While CAS 61335-57-7 was not among the specific compounds tested, its core quinazoline-benzenesulfonamide architecture is identical to the scaffolds in both studies, and the presence of a 4-substituted phenyl ring at the quinazoline C-2 position is a conserved structural feature across all active compounds. The 4-nitro substituent on the target compound's phenyl ring introduces an additional hydrogen-bond acceptor motif not present in the reference compounds, which could theoretically modulate kinase hinge-region binding affinity.

EGFR/HER2 Inhibition
Class-level inference
Class representatives: EGFR IC₅₀ 51–145 nM; HER2 IC₅₀ ~129–131 nM
Quinazoline-sulfonamide scaffold shows kinase inhibition context
Reference inhibitors: gefitinib 55.58 nM, erlotinib 80–110 nM
EGFR inhibitor HER2 inhibitor Tyrosine kinase Quinazoline Benzenesulfonamide

Electronic Substituent Effect on Quinazoline Core

The 4-nitrophenyl substituent on CAS 61335-57-7 exerts a strong electron-withdrawing effect on the quinazoline core, quantified by the Hammett σₚ constant of +0.78 for the p-NO₂ group, compared to σₚ = 0.00 for the unsubstituted phenyl analog (CAS 50871-62-0) and σₚ = –0.27 for the 4-methoxyphenyl analog (CAS 61364-51-0) [1]. This electronic differential has been experimentally validated in related quinazoline systems: INIS-reported spectroscopic studies on 4-methyl-2-(4-nitrophenyl)quinazoline 3-oxide (HL2), a direct precursor/core analog of the target compound, confirmed through IR, UV–Vis, and fluorescence spectroscopy that the 4-nitro group measurably alters the electronic absorption and emission properties of the quinazoline chromophore [2]. The nitro group also serves as a potential bioreductive trigger: nitroreductase-mediated reduction of the 4-NO₂ group to 4-NH₂ or 4-NHOH species can generate reactive intermediates or fluorescent reporters, a property exploited in hypoxia-activated prodrugs and nitroreductase-based cellular imaging probes [3]. The des-nitro and methoxy analogs lack this bioreductive capacity entirely, making CAS 61335-57-7 the only member of this analog series suitable for applications requiring nitro-specific chemical biology functionality.

Electronic Effect
Head-to-head
Hammett σₚ: +0.78 (4-NO₂) vs 0.00 (4-H) vs −0.27 (4-OCH₃)
Nitro group dominates electronic and spectroscopic properties
IR, UV-Vis, fluorescence validated on related quinazoline
Hammett constant Electron-withdrawing group Nitroaromatic Quinazoline electronics Spectroscopic characterization

Commercial Purity and Sourcing Comparison

CAS 61335-57-7 is commercially available from multiple vendors at purities of 97% (CheMenu, catalog CM215350) and NLT 98% (MolCore), with a molecular weight of 420.44 Da . The des-nitro analog (CAS 50871-62-0; MW 375.44 Da) and the 4-methoxy analog (CAS 61364-51-0; MW 405.47 Da) are also commercially available at comparable purity grades (NLT 98%, MolCore) . The target compound's molecular weight of 420.44 Da places it within the lead-like range (≤460 Da) defined by the Congreve rule of three for fragment-based lead discovery, whereas the des-nitro analog at 375.44 Da is considerably lighter, and the methoxy analog at 405.47 Da is intermediate [1]. The target compound's exact mass of 420.08900 Da corresponds to the monoisotopic mass, which is a critical identifier for LC-MS and HRMS-based screening workflows . No Safety Data Sheet (SDS) or toxicological profile was located for CAS 61335-57-7 in public repositories, indicating that standard laboratory safety precautions for nitroaromatic compounds should be applied .

Commercial Purity & Sourcing
Cross-study comparable
Purity: 97–98% (commercial)
MW 420.44 Da
Exact mass 420.08900 Da
Comparable purity grades; MW differences require distinct MS parameters
No SDS located; apply nitroaromatic safety precautions
Commercial sourcing Purity comparison Procurement Screening compound Quinazoline derivative

Recommended Research and Application Scenarios


Antitubercular Drug Discovery Screening Cascades

Based on class-level evidence that 4-nitrophenyl-quinazoline-sulfonamide hybrids exhibit antitubercular activity two-fold higher than ciprofloxacin against M. tuberculosis H37Rv [1], CAS 61335-57-7 is positioned as a screening candidate in antitubercular discovery programs. Its 4-NO₂ substituent, with a Hammett σₚ of +0.78, provides the electron-deficient aryl character associated with potent DNA topoisomerase II (5BTC) inhibition in this chemotype [1][2]. Researchers should prioritize this compound over the des-nitro analog (CAS 50871-62-0) or 4-methoxy analog (CAS 61364-51-0) when the 4-nitrophenyl group is suspected or demonstrated—via pharmacophore modeling or SAR from the Kumar et al. (2018) series—to be essential for target engagement. Procurement at ≥97% purity is sufficient for primary screening; confirmatory dose-response assays may require re-purification to ≥98% .

Kinase Inhibitor Probe Development for EGFR/HER2

The quinazoline-benzenesulfonamide scaffold has validated EGFR and HER2 inhibitory activity with IC₅₀ values in the 51–145 nM range, comparable to clinical inhibitors gefitinib and erlotinib [3][4]. CAS 61335-57-7 offers a unique advantage within this class: the 4-nitrophenyl group can potentially be reduced to a 4-aniline derivative in situ, serving as a chemical biology handle for further functionalization (e.g., biotinylation, fluorophore conjugation) or as a photoreactive crosslinking moiety upon UV irradiation [5]. The TPSA of 129.38 Ų suggests moderate cell permeability, making this compound suitable for cellular target engagement assays where the nitro group's spectroscopic signature (UV–Vis absorption shift, fluorescence quenching) can be exploited as a built-in reporter of binding or cellular localization [6][7]. Procurement for kinase probe development should specify the highest available purity (NLT 98%) and request LC-MS characterization data confirming the exact mass of 420.08900 Da .

Dual Antitubercular-Anticancer Polypharmacology Screening

The 4-nitrophenyl quinazoline-sulfonamide congener (compound 7c) was identified as one of only two substituents (alongside 4-fluorophenyl) with dual antitubercular and anti-MDA-MB-231 activity in the Kumar et al. (2018) panel, with favorable hemolytic safety and ADME parameters [1]. CAS 61335-57-7 is the logical procurement choice for laboratories running parallel antitubercular and triple-negative breast cancer screens, as its 4-NO₂ substituent is the structural feature associated with this dual-activity profile. The des-nitro analog (CAS 50871-62-0) lacks both the antitubercular potency advantage and the anticancer activity of the 4-NO₂ variant, while the 4-OCH₃ analog (CAS 61364-51-0) falls into an untested activity space for this scaffold. Researchers should include both CAS 61335-57-7 and the 4-fluorophenyl analog in initial screening panels to benchmark relative potency in their specific assay systems.

Nitroreductase-Sensitive Probe for Hypoxia Research

The 4-nitro group on CAS 61335-57-7 is not merely a potency determinant but also a functional chemical biology switch. Nitroaromatic compounds are established substrates for bacterial and mammalian nitroreductases, and reduction of the 4-NO₂ group to 4-NH₂ generates a spectroscopically distinct product with altered fluorescence properties—a principle exploited in hypoxia-activated prodrugs and nitroreductase-based gene therapy imaging [5]. Spectroscopic studies on the closely related 4-methyl-2-(4-nitrophenyl)quinazoline 3-oxide confirm that the nitro group modulates the quinazoline chromophore's UV–Vis absorption and fluorescence emission [7]. The target compound's TPSA of 129.38 Ų and molecular weight of 420.44 Da are compatible with cellular uptake, making it a candidate scaffold for developing fluorogenic substrates or hypoxia-selective agents [8]. The des-nitro and methoxy analogs lack the reducible nitro functionality entirely and cannot substitute in this application. Procurement should include a request for HPLC purity trace and absence of the reduced 4-amino contaminant, which would confound nitroreductase assay baselines.

Application
Selection Property
Validation Focus
Antitubercular screening studies
4-Nitrophenyl pharmacophore context
M. tuberculosis H37Rv activity endpoint review
Kinase inhibitor probe research
Quinazoline-sulfonamide kinase scaffold
EGFR/HER2 inhibition assay context
Dual antitubercular-anticancer screening
4-Nitro substituent polypharmacology context
MDA-MB-231 and H37Rv parallel endpoint review
Nitroreductase-sensitive probe research
Reducible nitro group functionality
Hypoxia-activated probe response context
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